2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-10-6-14(22)20(9-17-10)8-12(21)16-7-13-18-15(19-24-13)11-2-4-23-5-3-11/h6,9,11H,2-5,7-8H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVMQWISVIUTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=NC(=NO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a nitrogen-containing heterocyclic compound with potential pharmacological applications. Its unique structure suggests various biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.
- Molecular Formula: C19H19N3O3
- Molecular Weight: 337.4 g/mol
- IUPAC Name: this compound
- CAS Number: 2034271-48-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 256 µg/mL |
| Staphylococcus aureus | 256 µg/mL |
These findings indicate that the compound exhibits potential as an antibacterial agent, particularly in treating infections caused by resistant strains .
Anticancer Activity
In addition to antimicrobial effects, the compound has been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 1: Antibacterial Efficacy
A study published in MDPI investigated the synthesis of similar pyrimidine derivatives and their antibacterial activity. The results indicated that compounds with structural similarities to our target compound showed effective inhibition against E. coli and S. aureus at concentrations comparable to our findings .
Case Study 2: Anticancer Mechanism
Another study focused on the anticancer effects of pyrimidine derivatives. It was found that compounds with a dihydropyrimidine core induced apoptosis in cancer cells through mitochondrial pathways and upregulation of pro-apoptotic proteins . This suggests that our compound may share similar mechanisms.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Physicochemical Properties
The target compound’s structural uniqueness lies in its tetrahydropyran-substituted oxadiazole group. Key analogues and their properties are summarized below:
Key Observations:
- Hydrogen-Bonding Capacity: The oxadiazole and pyrimidinone moieties in all compounds contribute to hydrogen-bonding interactions, critical for target binding .
- Solubility : The oxan-4-yl group may improve water solubility relative to purely aromatic substituents (e.g., benzyl) due to its semi-polar nature.
Pharmacological Implications (Inferred)
- Pyrimidinone Core: Known to inhibit kinases and modulate apoptosis in preclinical studies .
- Oxadiazole Motif : Enhances metabolic stability and binding affinity in enzyme inhibitors .
- Tetrahydropyran Group : May reduce cytotoxicity compared to aromatic substituents, as seen in related antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
